

Commercial Suppliers and Technical Guide for H-L-Dbu(N3)-OH

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Compound of Interest

Compound Name: H-L-Dbu(N3)-OH

Cat. No.: B2975194

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For researchers, scientists, and drug development professionals utilizing click chemistry, **H-L-Dbu(N3)-OH**, also known as (S)-3-Amino-4-azidobutanoic acid, is a valuable building block. Its azide functionality allows for facile and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This technical guide provides a summary of commercial suppliers, a general experimental protocol for its use in CuAAC, and a workflow visualization.

Commercial Supplier Overview

H-L-Dbu(N3)-OH and its hydrochloride salt are available from several commercial suppliers. The following table summarizes the available information on their offerings. Pricing is often available upon request.

Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Purity	Available Quantities
MedChem Express	H-L- Dbu(N3)- OH	HY-151785	2389078- 78-6	C ₄ H ₈ N ₄ O ₂	>98%	Inquire
	H-L- Dbu(N3)- OH hydrochloride	HY- 151785A	2389078- 78-6	C ₄ H ₉ ClN ₄ O ₂	>98%	Inquire
BOC Sciences	H-L- Dbu(N3)- OH	BAT- 017509	2389078- 78-6	C ₄ H ₈ N ₄ O ₂	>98%	Inquire
	H-L- Dbu(N3)- OH HCl	BAT- 017510	2389078- 78-6	C ₄ H ₈ N ₄ O ₂	>98%	Inquire[1] [2]
GenoChem World	H-L- Dbu(N3)- OHHCl	HAA3970.0 005	2389078- 78-6 (net)	C ₄ H ₈ N ₄ O ₂ HCl	Not Specified	5g
Bapeks	H- Dbu(N3).H Cl (S)	DD-193	2389078- 78-6 (net)	C ₄ H ₉ ClN ₄ O ₂	>98%	Inquire
Pharmaffiliates	H-L- Dbu(N3)- OH	Not Specified	2389078- 78-6	C ₄ H ₈ N ₄ O ₂	Not Specified	Inquire

Core Application: Click Chemistry

H-L-Dbu(N3)-OH is primarily used as a click chemistry reagent.[3] The azide group allows it to be efficiently and specifically conjugated to molecules containing a terminal alkyne. This reaction is widely used in drug discovery, bioconjugation, and materials science for its high

yield, specificity, and biocompatibility.[3] It can participate in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloaddition reactions.[3]

Experimental Protocols

While specific reaction conditions can vary based on the substrates, the following provides a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in solution.

Materials and Reagents:

- **H-L-Dbu(N3)-OH**
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) stabilizing ligand
- Solvent (e.g., DMF, DMSO, t-BuOH/ H_2O)
- Nitrogen or Argon source for degassing

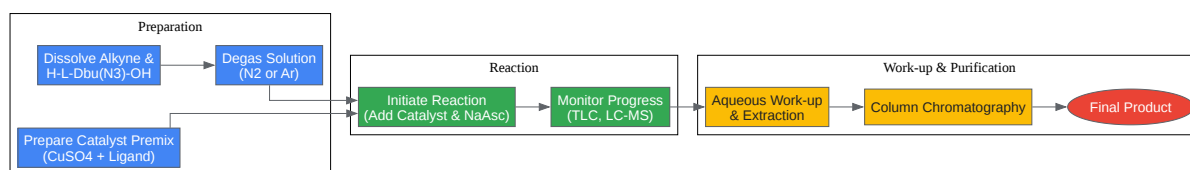
General Procedure for CuAAC:

- **Dissolution of Reactants:** In a reaction vessel, dissolve the alkyne-containing molecule and a slight molar excess (typically 1.1 to 1.5 equivalents) of **H-L-Dbu(N3)-OH** in a suitable solvent.
- **Degassing:** Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
- **Preparation of Catalyst Premix:** In a separate vial, prepare a premix of the copper catalyst. For a typical reaction, this may involve dissolving CuSO_4 (0.05 to 0.1 equivalents) and a stabilizing ligand like TBTA (0.05 to 0.1 equivalents) in the reaction solvent.

- **Initiation of Reaction:** To the degassed solution of reactants, add the copper catalyst premix. Following this, add a freshly prepared solution of sodium ascorbate (0.5 to 1.0 equivalents) to reduce the Cu(II) to the active Cu(I) catalytic species.
- **Reaction Monitoring:** The reaction is typically stirred at room temperature. The progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). Reactions are often complete within 1 to 24 hours.
- **Work-up and Purification:** Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by column chromatography on silica gel to yield the desired triazole product.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.



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Email: info@benchchem.com